molecular formula C10H13N3O2 B3002410 7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine CAS No. 115689-67-3

7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine

Cat. No.: B3002410
CAS No.: 115689-67-3
M. Wt: 207.233
InChI Key: BVIOGMVHOVSZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7',8'-Dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine (CAS: 115689-67-3) is a spirocyclic quinazoline derivative characterized by a unique 1,3-dioxolane ring fused to a dihydroquinazoline core. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol . The compound exists as a powder and is stored at room temperature. Its structure combines the rigidity of a spiro system with the pharmacologically relevant quinazoline scaffold, which is associated with diverse bioactivities such as kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9-12-6-7-5-10(14-3-4-15-10)2-1-8(7)13-9/h6H,1-5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIOGMVHOVSZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CN=C(N=C31)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a quinazoline derivative with a dioxolane precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the dioxolane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazoline compounds.

Scientific Research Applications

7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s spiro architecture distinguishes it from linear or fused-ring analogs. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Pharmacological Notes
7',8'-Dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine C₁₀H₁₃N₃O₂ 207.23 Spiro (dioxolane + quinazoline) -NH₂ at C2' Potential kinase inhibition; unstudied bioactivity
4'-Chloro-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinazoline] C₁₀H₁₀ClN₃ 207.66 Spiro (cyclopropane + quinazoline) -Cl at C4' Enhanced reactivity due to cyclopropane strain; chloro-substitution may improve lipophilicity
7',8'-Dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinoline] C₁₁H₁₃NO₂ 191.23 Spiro (dioxolane + quinoline) -NH absent; quinoline core Reduced hydrogen-bonding potential vs. quinazoline
5-Isopropyl-2-(3-methoxyphenyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline C₁₉H₂₀N₄O 320.39 Fused triazole + quinazoline -OCH₃, -isopropyl Broad-spectrum antimicrobial activity
2’-Chloro-8’H-spiro[cyclohexane-1,9’-imidazo[2,1-h]pteridine] C₁₃H₁₃ClN₆ 276.73 Spiro (imidazopteridine + cyclohexane) -Cl at C2' Anticancer potential via pteridine-mediated mechanisms

Physicochemical Properties

  • Solubility : The target compound’s solubility is undocumented, but triazoloquinazolines are insoluble in water, suggesting similar challenges for bioavailability .
  • Spectral Data: The spiro quinoline analog (3s) exhibits distinct ¹H NMR peaks at δ 8.39–8.26 (m, 1H) and 13C NMR signals at δ 155.7 (C=O), highlighting electronic differences compared to quinazoline derivatives .

Pharmacological Activity

  • Triazoloquinazolines : Exhibit antimicrobial activity (MIC: 1–4 µg/mL against S. aureus), attributed to the triazole ring’s hydrogen-bonding capacity .
  • Spiro Cyclopropane Analogs : Chlorine substitution may enhance cytotoxicity, as seen in related spiro chlorinated compounds .

Biological Activity

7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 120686-08-0

Biological Activity

The compound exhibits several biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, a study on related spiro compounds showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A5.5Apoptosis induction
Compound B10.0Cell cycle arrest
7',8'-dihydro-5'H-spiro...7.0Apoptosis induction

The IC50 value indicates the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Enzyme Inhibition

Inhibitory assays have demonstrated that this compound can inhibit specific enzymes implicated in cancer progression, such as focal adhesion kinase (FAK). The structure allows for effective binding within the enzyme's active site.

Case Study: FAK Inhibition
A study evaluated the inhibition of FAK by various compounds including derivatives of the spiro framework. The results indicated that modifications in the molecular structure significantly enhanced enzyme affinity and selectivity.

Table 2: FAK Inhibition Potency

CompoundIC50 (nM)
VS-60631.26
7',8'-dihydro...1.27

This demonstrates that the compound's structural characteristics contribute to its biological activity.

The proposed mechanism involves the formation of hydrogen bonds between the compound and target proteins, leading to conformational changes that inhibit their activity. Molecular docking studies have provided insights into how these interactions occur at the molecular level.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in synthetic routes can lead to derivatives with enhanced biological properties.

Table 3: Synthetic Routes for Spiro Compounds

Route DescriptionYield (%)
Route A65
Route B75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.